Pymetrozine

Description

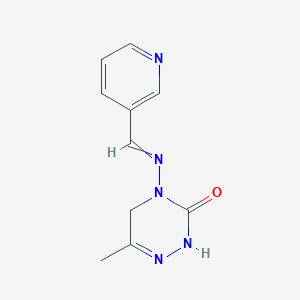

Structure

3D Structure

Properties

CAS No. |

154442-14-5 |

|---|---|

Molecular Formula |

C10H11N5O |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

6-methyl-4-(pyridin-3-ylmethylideneamino)-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) |

InChI Key |

QHMTXANCGGJZRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Pymetrozine's Mechanism of Action on Insect Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pymetrozine is a selective insecticide effective against sap-sucking insects of the order Hemiptera, such as aphids, whiteflies, and planthoppers.[1][2] Its unique mode of action, distinct from most conventional neurotoxic insecticides, involves the specific disruption of insect mechanoreception, leading to a cessation of feeding and subsequent starvation.[2] This document provides a comprehensive technical overview of the molecular and physiological mechanisms underlying this compound's effects on insect neurons. We will delve into its specific molecular target, the associated signaling pathways, and the experimental methodologies used to elucidate this mechanism. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Primary Neuronal Target: Chordotonal Organs

This compound's primary site of action is the chordotonal organs , which are specialized mechanoreceptors in insects responsible for detecting vibrations, gravity, and movements of body parts.[3][4][5] Electrophysiological studies on locusts (Locusta migratoria) have demonstrated that this compound selectively affects these organs while having no discernible effect on other sensory neurons, such as campaniform sensilla or hair sensilla, nor on interneurons or motoneurons in the central nervous system.[4][5] This high degree of selectivity for chordotonal sensillae is a key feature of its mode of action.[4]

The functional consequence of this compound's action on these organs is a loss of stimulus-related responses. This can manifest as either a temporary induction of tonic discharges or a complete elimination of spike activity.[3][4][5] This disruption of proprioceptive feedback from the chordotonal organs is thought to underlie the observed symptoms of intoxication, including uncoordinated movements and, most critically, the inability to feed.[6]

Molecular Target: The Nan-Iav TRPV Channel Complex

The specific molecular target of this compound has been identified as a heteromeric ion channel complex composed of two subunits from the Transient Receptor Potential Vanilloid (TRPV) family: Nanchung (Nan) and Inactive (Iav) .[7][8][9] In insects, these two proteins are co-expressed almost exclusively in chordotonal neurons, which explains the high selectivity of this compound.[10]

This compound acts as a specific agonist of this Nan-Iav channel complex.[11] Its binding to the channel facilitates an influx of calcium ions (Ca²⁺), leading to a tonic depolarization of the neuron.[11][12] This sustained activation ultimately results in the silencing of the stretch receptor cells, rendering them unable to respond to mechanical stimuli.[11]

Molecular docking studies suggest that this compound binds to a pocket on the Nanchung subunit, with key interactions involving amino acid residues such as Phe688, Glu627, Ala643, and Arg646.[13] Further conformational energy landscape analysis has indicated an energy barrier of 6.3 kcal/mol for this compound to adopt its bioactive conformation when binding to the TRPV channel.[14]

Signaling Pathway

The signaling pathway for this compound's action is direct and does not involve complex second messenger cascades. It can be summarized as follows:

-

Binding: this compound binds to a specific site on the heteromeric Nan-Iav TRPV channel complex located on the chordotonal neuron membrane.[11][13]

-

Channel Activation: This binding event acts as an agonist, causing the ion channel to open.[11]

-

Cation Influx: The opening of the channel allows for an influx of cations, primarily Ca²⁺, into the neuron.[11][12]

-

Depolarization & Silencing: The sustained influx of Ca²⁺ leads to a persistent depolarization of the neuronal membrane, which initially may cause tonic firing but ultimately leads to the inactivation of voltage-gated channels and the silencing of the neuron's ability to fire action potentials in response to mechanical stimuli.[3][11]

-

Physiological Disruption: The silencing of chordotonal neurons disrupts the insect's ability to sense limb position, movement, and sound, leading to a loss of coordination and an inability to perform complex motor tasks like stylet penetration for feeding.[4][6]

Figure 1: this compound's signaling pathway in an insect chordotonal neuron.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy and properties of this compound.

Table 1: Electrophysiological and Molecular Data

| Parameter | Value | Organism/System | Notes |

| Effective Concentration | ≥ 10⁻⁸ mol/L | Locusta migratoria (Locust) | Concentration at which loss of stimulus-related responses in chordotonal organs is observed.[3][4][5] |

| Bioactive Conformation Energy Barrier | 6.3 kcal/mol | Nilaparvata lugens (Planthopper) TRPV Channel Model | Energy barrier between the lowest-energy and predicted bioactive conformations of this compound.[14] |

Table 2: Toxicological Data on a Target Pest Species

| Parameter | Strain | Value | Organism | Method |

| LC₅₀ | This compound-Resistant (Pym-R) | 522.520 mg/L | Nilaparvata lugens (Planthopper) | Rice-stem-dipping |

| Field Population (YZ21) | 552.962 mg/L | Nilaparvata lugens | Rice-stem-dipping | |

| Field Population (QS21) | 571.315 mg/L | Nilaparvata lugens | Rice-stem-dipping | |

| EC₅₀ (Fecundity) | This compound-Resistant (Pym-R) | 14.370 mg/L | Nilaparvata lugens | Rice-seedling-dipping |

| Field Population (YZ21) | 12.890 mg/L | Nilaparvata lugens | Rice-seedling-dipping | |

| Field Population (QS21) | 13.700 mg/L | Nilaparvata lugens | Rice-seedling-dipping | |

| ED₅₀ (Fecundity) | This compound-Resistant (Pym-R) | 0.560 ng/adult | Nilaparvata lugens | Topical application |

| Field Population (YZ21) | 0.280 ng/adult | Nilaparvata lugens | Topical application |

Data from Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior.[6]

Experimental Protocols

The mechanism of this compound has been elucidated through a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for key experiments.

Electrophysiological Recording from Insect Chordotonal Organs

This protocol is based on the methods used for recording from locust femoral chordotonal organs and Drosophila larval pentascolopidial chordotonal organs (lch5).[3][15]

Objective: To measure the effect of this compound on the electrical activity of chordotonal neurons in response to mechanical stimulation.

Materials:

-

Insect saline solution (e.g., for locust: 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 25 mM sucrose, pH 7.2)

-

This compound stock solution (e.g., 10⁻² M in DMSO)

-

Dissection dish with a wax or silicone elastomer base

-

Micromanipulators

-

Extracellular recording electrodes (e.g., suction electrodes or tungsten hooks)

-

Glass micropipettes for intracellular recording (if applicable)

-

Mechanical stimulator (e.g., piezoelectric device)

-

Amplifier and data acquisition system

Procedure:

-

Dissection: Anesthetize the insect (e.g., by cooling). Dissect the preparation to expose the chordotonal organ of interest (e.g., the femur-tibia joint in the locust leg). Perfuse the preparation continuously with insect saline.

-

Electrode Placement: Place a suction electrode over the nerve containing the axons of the chordotonal neurons to record extracellular spike activity. For intracellular recordings, use a sharp glass microelectrode to impale the soma of a neuron.

-

Mechanical Stimulation: Use a mechanical stimulator to apply controlled movements to the joint or structure innervated by the chordotonal organ. A typical stimulus would be a ramp-and-hold movement to elicit position- and velocity-sensitive responses.

-

Baseline Recording: Record the baseline neuronal activity in response to a series of mechanical stimuli before applying this compound.

-

This compound Application: Add this compound to the saline perfusing the preparation to achieve the desired final concentration (e.g., 10⁻⁸ M to 10⁻⁵ M).

-

Post-Treatment Recording: After a sufficient incubation period, repeat the mechanical stimulation protocol and record the neuronal activity.

-

Data Analysis: Analyze the spike trains to determine changes in firing rate, stimulus-related responses, and the presence of tonic activity or silencing.

Heterologous Expression and Functional Characterization of Nan-Iav Channels

This protocol is based on methods for expressing insect ion channels in Drosophila S2 cells or Xenopus oocytes.[8][9]

Objective: To confirm that this compound directly activates the Nan-Iav channel complex in a controlled, non-neuronal system.

Materials:

-

Drosophila S2 cell line or Xenopus laevis oocytes

-

Expression plasmids containing the coding sequences for Nan and Iav

-

Cell culture medium and transfection reagents (for S2 cells) or oocyte injection equipment

-

Recording solution (extracellular and intracellular)

-

Whole-cell patch-clamp or two-electrode voltage-clamp setup

-

This compound solution

Procedure:

-

Transfection/Injection: Co-transfect S2 cells with the Nan and Iav expression plasmids. Alternatively, inject cRNA transcripts of Nan and Iav into Xenopus oocytes. Incubate for 24-48 hours to allow for protein expression.

-

Electrophysiology Setup: Transfer the transfected cells or oocytes to a recording chamber.

-

Recording:

-

For S2 cells (Whole-Cell Patch-Clamp): Establish a whole-cell patch-clamp configuration. Hold the cell at a negative potential (e.g., -60 mV).

-

For Xenopus Oocytes (Two-Electrode Voltage-Clamp): Impale the oocyte with two electrodes to clamp the membrane potential.

-

-

This compound Application: Perfuse the cell/oocyte with the recording solution containing this compound at various concentrations.

-

Data Acquisition: Record the current elicited by the application of this compound. Generate a dose-response curve to determine the EC₅₀.

Calcium Imaging of Chordotonal Neurons

This protocol is adapted from general calcium imaging procedures in Drosophila.[16][17][18]

Objective: To visualize the increase in intracellular calcium in chordotonal neurons upon application of this compound.

Materials:

-

Drosophila line expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in chordotonal neurons.

-

Dissection and imaging chamber.

-

Saline solution.

-

This compound solution.

-

Confocal or two-photon microscope equipped for live imaging.

Procedure:

-

Sample Preparation: Dissect the larval or adult fly preparation to expose the chordotonal organs while keeping the neurons alive.

-

Imaging Setup: Mount the preparation on the microscope stage and perfuse with saline.

-

Baseline Imaging: Acquire a baseline fluorescence time-series from the chordotonal neurons.

-

This compound Application: Perfuse the preparation with saline containing this compound.

-

Post-Treatment Imaging: Continue to acquire fluorescence images to record changes in intracellular calcium levels.

-

Data Analysis: Quantify the change in fluorescence (ΔF/F) over time to measure the calcium response to this compound.

Experimental and Logical Workflows

The elucidation of this compound's mechanism of action followed a logical progression from physiological observations to molecular identification.

References

- 1. pomais.com [pomais.com]

- 2. What Is this compound? [allpesticides.com]

- 3. researchgate.net [researchgate.net]

- 4. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Interdependent TRPV Channel Subunits, Inactive and Nanchung, Mediate Hearing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of the Mechanotransduction Ion Channel Candidate Nanchung-Inactive in Auditory Transduction in an Insect Ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of potential novel insect TRPV channel modulators by homology modeling, binding mode analysis, virtual screening studies and chemical optimization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium Imaging in Drosophila Organs [protocols.io]

A Technical Guide to the Effects of Pymetrozine on Insect Chordotonal Organ Mechanoreceptors

Executive Summary

Pymetrozine is a neuroactive insecticide belonging to the pyridine azomethine chemical class, distinguished by its selective and novel mode of action.[1][2] Unlike conventional neurotoxins that induce immediate paralysis, this compound acts as a potent antifeedant, causing insects to cease feeding, which ultimately leads to death by starvation.[1][3][4] This whitepaper provides an in-depth technical examination of the molecular and physiological mechanisms underlying this compound's effects. The primary target of this compound is the chordotonal organ, a class of stretch receptor crucial for an insect's sense of hearing, gravity, and coordinated movement.[1][5] this compound specifically modulates a unique Transient Receptor Potential Vanilloid (TRPV) ion channel complex within these organs, leading to neuronal silencing and the disruption of mechanosensation.[2][6][7] This document details the signaling pathways, summarizes key quantitative data from electrophysiological and behavioral studies, and provides comprehensive experimental protocols for researchers investigating this unique insecticide.

Molecular Mechanism of Action

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 9B, designating it as a chordotonal organ TRPV channel modulator.[2][6] Its molecular target is a heteromeric ion channel complex composed of two TRPV protein subunits: Nanchung (Nan) and Inactive (Iav).[5][8][9] These two subunits are co-expressed almost exclusively in the ciliated dendrites of chordotonal neurons, rendering the action of this compound highly specific to these mechanoreceptors.[1][7][9]

This compound functions as a specific and potent agonist of the Nan-Iav channel complex.[7][8][10] Its binding leads to the following sequence of events:

-

Channel Over-Activation: this compound locks the Nan-Iav channel in an open state, causing a sustained and uncontrolled influx of calcium (Ca²⁺) into the neuron.[7][8]

-

Tonic Depolarization: The massive Ca²⁺ influx generates a tonic, non-stimulus-related depolarizing current.[10]

-

Neuronal Silencing: This persistent depolarization ultimately silences the neuron, rendering it unable to respond to legitimate mechanical stimuli such as sound, vibration, or joint movement.[1][7][8] The neuron's response to stimuli is effectively eliminated, which may be preceded by a temporary, tonic discharge of spikes immediately following application.[1][11][12]

This targeted action is highly selective. Other types of insect mechanoreceptors, such as campaniform sensillae and cuticular hairs, are not affected by this compound.[11][12]

Quantitative Data on this compound's Efficacy

The effects of this compound have been quantified through various electrophysiological and behavioral assays. The data highlights its high potency and specific action on chordotonal organs.

Table 1: Electrophysiological Effects of this compound

| Species | Preparation | This compound Concentration | Observed Effect | Reference |

| Locusta migratoria | Femoral Chordotonal Organ (in vivo) | 10⁻⁸ mol l⁻¹ (10 nM) | Threshold concentration for eliminating stimulus-related responses. | [1][11][12] |

| Locusta migratoria | Wing Hinge & Tegula Chordotonal Organs | 10⁻⁶ mol l⁻¹ (1 µM) | Loss of stimulus-related responses. | [13] |

| Schistocerca gregaria | Auditory Neurons (Müller's Organ) | EC₅₀ = 21 nM | Half-maximal effective concentration for inducing a tonic depolarizing current. | [10] |

| CHO Cells | Expressing Nan-Iav channels | EC₅₀ = 100 nM | Half-maximal effective concentration for channel activation. | [10] |

Table 2: Behavioral and Antifeedant Effects of this compound

| Species | Assay Type | This compound Concentration | Observed Effect | Reference |

| Nilaparvata lugens | Electrical Penetration Graph (EPG) | 400 mg L⁻¹ | Complete suppression of phloem ingestion. | [4] |

| Sogatella furcifera | Virus Transmission Assay | LC₁₀ and LC₅₀ | Significantly decreased acquisition and inoculation of SRBSDV. | [14] |

| Diaphorina citri | Feeding Behavior Assay | 52 and 104 µg mL⁻¹ | Increased non-penetration behaviors and decreased ingestion. | [15] |

Detailed Experimental Protocols

The following sections provide synthesized methodologies for key experiments used to characterize the effects of this compound.

Protocol: In Vivo Extracellular Recording from Locust Femoral Chordotonal Organ (fCO)

This protocol is adapted from studies on Locusta migratoria and is designed to measure the direct effect of this compound on neuronal firing in response to mechanical stimulation.[1][12]

-

Insect Preparation:

-

An adult locust (Locusta migratoria) is securely fixed, dorsal side up, to an experimental stage using wax.

-

The middle leg is immobilized and extended to provide access to the femur.

-

A small window is cut into the femoral cuticle to expose the femoral chordotonal organ (fCO) and its associated nerve. The preparation is continuously superfused with insect saline.

-

-

Electrophysiological Recording:

-

A glass suction electrode is positioned to record extracellular activity from the nerve containing the fCO axons.

-

Signals are amplified (e.g., 10,000x) and filtered (e.g., bandpass 100-3000 Hz).

-

Data is digitized and recorded using appropriate software (e.g., Spike2, CED).

-

-

Mechanical Stimulation:

-

The apodeme of the fCO is connected to a mechanical puller (e.g., piezoelectric translator).

-

A ramp-and-hold stimulus protocol is applied to the apodeme to simulate the flexion and extension of the femur-tibia joint.

-

-

This compound Application:

-

Prepare a stock solution of this compound in dimethylsulfoxide (DMSO).

-

Create serial dilutions in insect saline to achieve the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁵ mol l⁻¹). Ensure the final DMSO concentration is non-disruptive.

-

Record baseline neural activity in response to mechanical stimulation.

-

Switch the superfusion to a saline solution containing this compound and continue recording.

-

-

Data Analysis:

-

Measure the spike frequency (spikes/s) during the ramp phases of stimulation before and after this compound application.

-

Analyze the results to determine the concentration at which stimulus-evoked activity is abolished.

-

Protocol: Patch-Clamp Recording from Locust Auditory Neurons

This protocol, adapted from studies on Schistocerca gregaria, allows for detailed characterization of the ionic currents induced by this compound at the single-cell level.[10]

-

Preparation:

-

Dissect an adult desert locust to expose the first abdominal segment containing the auditory (Müller's) organ.

-

Isolate the organ and treat with enzymes (e.g., collagenase/dispase) to soften tissue for electrode access.

-

Transfer the preparation to a recording chamber on an upright microscope and superfuse with external saline.

-

-

Whole-Cell Patch-Clamp:

-

Using visual guidance (DIC optics), target individual auditory neuron somata with a borosilicate glass pipette filled with internal recording solution.

-

Establish a gigaseal and achieve whole-cell configuration.

-

Record in voltage-clamp mode to measure currents or current-clamp mode to measure membrane potential.

-

-

This compound Application:

-

Establish a stable whole-cell recording.

-

Using a perfusion system, switch the bath solution from control saline to saline containing a known concentration of this compound.

-

Apply a range of concentrations to construct a dose-response curve.

-

-

Data Analysis:

-

In voltage-clamp, measure the amplitude of the inward current induced by this compound at a fixed holding potential.

-

Plot the current amplitude against the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.

-

Protocol: Electrical Penetration Graph (EPG) for Insect Feeding Behavior

EPG is a powerful technique used to correlate this compound's effects with specific feeding behaviors in real-time, particularly in sap-sucking insects like planthoppers.[4][14]

-

Insect and Plant Preparation:

-

Treat the host plant (e.g., rice seedling) with this compound via soil drench or foliar spray. Use an untreated plant as a control.

-

Secure a thin gold or silver wire (15-20 µm diameter) to the dorsum of the insect (e.g., Nilaparvata lugens) using conductive silver paint.

-

-

EPG Setup:

-

Insert a copper electrode into the soil of the potted plant.

-

Connect the insect's wire and the plant electrode to an EPG amplifier. The insect and plant complete the electrical circuit when the insect's stylet penetrates the plant tissue.

-

-

Recording:

-

Place the wired insect on a leaf of the prepared plant.

-

Record the fluctuating voltage signal for an extended period (e.g., 8-24 hours). The resulting waveforms correspond to distinct stylet activities.

-

-

Data Analysis:

-

Identify and annotate the characteristic EPG waveforms: NP (non-probing), N1-N3 (pathway activities), N4-a (phloem salivation), and N4-b (phloem ingestion).

-

Quantify the total duration and frequency of each waveform for insects on treated versus control plants.

-

Statistically compare the data to determine which specific feeding phase is inhibited by this compound.

-

Conclusion

This compound's mode of action is a paradigm of targeted insecticide development. By specifically acting as an agonist for the Nan-Iav TRPV channel complex, it selectively disrupts mechanosensation in insect chordotonal organs.[1][7] This leads to a loss of coordination and an immediate cessation of feeding, which is the ultimate cause of mortality.[1][3] The high specificity of this target, which is unique to these insect sensory neurons, explains the compound's favorable profile regarding non-target organisms. The detailed understanding of this mechanism, supported by the quantitative data and protocols presented herein, provides a robust foundation for future research in insecticide discovery, resistance management, and the fundamental study of insect mechanosensation.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 4. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.basf.us]

- 6. irac-online.org [irac-online.org]

- 7. TRP Channels in Insect Stretch Receptors as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of the Mechanotransduction Ion Channel Candidate Nanchung-Inactive in Auditory Transduction in an Insect Ear - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sublethal concentrations of this compound reduce Sogatella furcifera transmission of Southern rice black-streaked dwarf virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound, an antifeedant of Hemiptera, on Asian citrus psyllid, Diaphorina citri, feeding behavior, survival and transmission of Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pymetrozine as a TRPV Channel Modulator in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pymetrozine is a selective insecticide widely used for the control of sap-sucking insects. Its unique mode of action involves the modulation of Transient Receptor Potential Vanilloid (TRPV) channels in the insect nervous system. This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and experimental methodologies used to study this compound's interaction with insect TRPV channels. It is intended to serve as a comprehensive resource for researchers in insecticide development, neurophysiology, and molecular biology.

Introduction

This compound, a pyridine azomethine insecticide, offers a unique mode of action that distinguishes it from many conventional neurotoxic insecticides. Instead of causing immediate paralysis or death, this compound induces a rapid and irreversible cessation of feeding behavior in target insects, primarily aphids and whiteflies.[1][2] This ultimately leads to starvation.[1] The molecular target of this compound has been identified as the insect TRPV channel, a heteromeric complex composed of the Nanchung (Nan) and Inactive (Iav) subunits.[3][4] These channels are predominantly expressed in chordotonal organs, which are mechanoreceptors crucial for hearing, gravity sensing, and proprioception.[5] By activating these channels, this compound disrupts the normal sensory feedback required for coordinated feeding, leading to its potent antifeedant effects.[2]

This guide will detail the current understanding of this compound's role as a TRPV channel modulator, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a specific agonist of the insect Nan-Iav TRPV channel complex.[6] Activation of these channels leads to an influx of cations, primarily Ca²⁺, into the chordotonal neurons.[6][7] This influx disrupts the normal electrical signaling of these mechanoreceptors, leading to a loss of coordination and the inability to perform essential behaviors like stylet penetration for feeding.[8]

The Target: Insect TRPV Channels (Nan-Iav)

Insects possess two main TRPV channel subunits, Nanchung (Nan) and Inactive (Iav), which co-assemble to form functional heteromeric channels.[4] These channels are key components of the mechanotransduction machinery in chordotonal organs.[4] While both subunits are required for a robust response to this compound, studies suggest that the Nan subunit forms the primary binding interface for the insecticide.[9] The presence of the Iav subunit significantly increases the binding affinity and functional response to this compound.[9] Interestingly, the TRPA channel, Water witch (Wtrw), can also form insecticide-sensitive heteromers with Nan, suggesting a broader range of potential TRPV complexes in insects.[10]

Binding Site and Molecular Interactions

Molecular docking and mutagenesis studies have begun to elucidate the binding site of this compound on the Nan subunit. Homology models suggest that this compound binds within a pocket formed by transmembrane helices S2, S3, and S4 of the Nan subunit. Key residues predicted to be involved in the interaction include Glu627 (S2), Ala643 (S3), Arg646 (S3), and Phe688 (S4), forming hydrogen bonds and π-π stacking interactions with the this compound molecule.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in various insect species and experimental systems. The following tables summarize key quantitative data.

| Insect Species | Channel Subunits | Expression System | Parameter | Value | Reference |

| Nilaparvata lugens (Brown Planthopper) | NlNan and NlIav | Xenopus laevis oocytes | EC₅₀ | 5.5 x 10⁻⁸ M | [3] |

| Nilaparvata lugens (this compound-Susceptible Strain) | - | Rice-seedling dipping fecundity assay | EC₅₀ | 1.155 mg/L | [11] |

| Nilaparvata lugens (this compound-Susceptible Strain) | - | Topical application fecundity assay | ED₅₀ | 0.052 ng/adult | [11] |

| Nilaparvata lugens (this compound-Resistant Strain) | - | Rice-seedling dipping fecundity assay | EC₅₀ | 14.370 mg/L | [12] |

| Nilaparvata lugens (this compound-Resistant Strain) | - | Topical application fecundity assay | ED₅₀ | 0.560 ng/adult | [12] |

| Insect Species | Assay | Parameter | Value | Reference |

| Nilaparvata lugens (this compound-Susceptible Strain) | Rice-stem dipping | LC₅₀ | 2.685 mg/L | [11] |

| Nilaparvata lugens (this compound-Resistant Strain) | Rice-stem dipping | LC₅₀ | 522.520 mg/L | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on insect TRPV channels.

Heterologous Expression and Electrophysiology

4.1.1. Expression of Nan-Iav Channels in Xenopus laevis Oocytes

This method is used to functionally express insect TRPV channels in a system amenable to electrophysiological recording.[13][14][15]

-

cRNA Preparation: Linearize plasmids containing the full-length coding sequences of Nan and Iav with an appropriate restriction enzyme. Synthesize capped cRNA for each subunit using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit). Purify the cRNA and verify its integrity and concentration.

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a calcium-free OR-2 solution containing collagenase (2 mg/mL) for 1-2 hours with gentle agitation. Manually select healthy oocytes and wash them thoroughly with OR-2 solution.

-

cRNA Injection: Co-inject approximately 50 nL of a mixture of Nan and Iav cRNA (typically at a 1:1 ratio, with a total concentration of 1 µg/µL) into the cytoplasm of each oocyte using a microinjection system.

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with 50 µg/mL gentamycin to allow for channel expression.

4.1.2. Two-Electrode Voltage Clamp (TEVC) Recording

TEVC is used to measure the whole-cell currents in oocytes expressing the ion channels.

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO).

-

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Voltage Protocol: Clamp the oocyte at a holding potential of -60 mV. Apply voltage steps or ramps to elicit channel activity. For example, a typical protocol could involve stepping the voltage from -80 mV to +80 mV in 20 mV increments for 200 ms.

-

This compound Application: After recording baseline currents, perfuse the chamber with ND96 solution containing the desired concentration of this compound (with the final DMSO concentration typically ≤ 0.1%). Record the current responses to this compound.

-

Data Analysis: Measure the peak current amplitude at each voltage step. Construct dose-response curves by plotting the normalized current response against the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

4.1.3. Heterologous Expression in HEK293 Cells

HEK293 cells provide an alternative mammalian expression system for studying insect ion channels.[16][17][18]

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. Co-transfect the cells with plasmids encoding Nan, Iav, and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for channel expression. For some insect channels, incubation at a lower temperature (e.g., 28-30°C) may improve functional expression.[17]

-

Patch-Clamp Recording: Use whole-cell patch-clamp electrophysiology to record currents from GFP-positive cells.

-

Solutions:

-

External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.

-

Internal Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2.

-

-

Recording: Form a giga-ohm seal between a borosilicate glass pipette (3-5 MΩ) and the cell membrane. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV and apply voltage protocols as described for TEVC. Apply this compound via a perfusion system.

-

Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to channel activation.[19][20]

-

Preparation of Drosophila Larval Chordotonal Neurons:

-

Fly Stock: Use a Drosophila line expressing a genetically encoded calcium indicator, such as GCaMP6, specifically in chordotonal neurons (e.g., using a nan-Gal4 or iav-Gal4 driver).

-

Dissection: Dissect third-instar larvae in a physiological saline solution to expose the body wall musculature and the associated peripheral nervous system, including the chordotonal organs.

-

-

Imaging Setup: Place the dissected preparation on a confocal or two-photon microscope.

-

Image Acquisition: Acquire a baseline fluorescence signal from the chordotonal neurons. Perfuse the preparation with saline containing this compound at the desired concentration. Record the changes in GCaMP fluorescence over time.

-

Data Analysis: Quantify the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence intensity and F₀ is the baseline fluorescence. This provides a measure of the relative change in intracellular calcium.

Behavioral Assays

Electrical Penetration Graph (EPG)

EPG is a technique used to monitor the feeding behavior of piercing-sucking insects in real-time.[2][8]

-

Insect Preparation: Attach a fine gold wire (10-20 µm diameter) to the dorsum of an aphid or planthopper using conductive silver paint.

-

EPG Setup: Connect the insect via the gold wire to the EPG amplifier. Insert a second electrode into the soil of the host plant. This completes an electrical circuit when the insect inserts its stylet into the plant.

-

Recording: Place the wired insect on a plant that has been treated with this compound (e.g., via soil drench or foliar spray) or on an untreated control plant. Record the EPG waveforms for a set duration (e.g., 8 hours).

-

Waveform Analysis: Analyze the recorded waveforms, which correspond to specific feeding behaviors (e.g., stylet pathway, phloem salivation, phloem ingestion, xylem ingestion). Key parameters to analyze include the duration and frequency of each waveform. This compound treatment is expected to significantly reduce or eliminate phloem ingestion phases.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

The activation of Nan-Iav channels by this compound initiates a signaling cascade that ultimately leads to the cessation of feeding.

Caption: this compound activation of Nan-Iav channels and downstream effects.

Experimental Workflow for Electrophysiological Characterization

The following diagram illustrates the typical workflow for studying this compound's effect on insect TRPV channels using heterologous expression and electrophysiology.

Caption: Workflow for electrophysiological analysis in Xenopus oocytes.

Experimental Workflow for Behavioral Analysis

This diagram outlines the process for assessing the impact of this compound on insect feeding behavior using EPG.

Caption: Workflow for Electrical Penetration Graph (EPG) behavioral assay.

Downstream Signaling Following TRPV Activation

The immediate consequence of this compound-induced Nan-Iav channel activation is an increase in intracellular Ca²⁺.[7] This Ca²⁺ influx acts as a second messenger, triggering a variety of downstream cellular responses. In neurons, a significant and sustained rise in intracellular Ca²⁺ can lead to excitotoxicity and the activation of Ca²⁺-dependent enzymes, such as protein kinases and phosphatases.[21]

While the precise downstream cascade leading to feeding cessation is not fully elucidated, it is likely that the aberrant Ca²⁺ signaling in chordotonal neurons disrupts the fine-tuned neural circuits that control stylet movement and salivation. Protein Kinase C (PKC) is a known modulator of TRPV channel activity in mammals and could play a similar role in insects, potentially through feedback phosphorylation of the Nan or Iav subunits, although this has not been definitively demonstrated for this compound's action.[22] The sustained depolarization and Ca²⁺ overload likely silence the neuron, preventing it from properly encoding and transmitting mechanosensory information.[6]

Conclusion and Future Directions

This compound's unique mode of action as a modulator of insect TRPV channels makes it a valuable tool for pest management, particularly in the context of resistance to other insecticide classes. The elucidation of its molecular target and mechanism of action has opened new avenues for the rational design of novel insecticides.

Future research should focus on:

-

High-resolution structural studies: Obtaining crystal or cryo-EM structures of the Nan-Iav complex bound to this compound will provide a definitive understanding of the binding site and guide structure-activity relationship studies.

-

Elucidation of downstream signaling: A more detailed investigation of the intracellular signaling pathways activated by this compound-induced Ca²⁺ influx is needed to fully understand how channel activation translates to feeding cessation.

-

Resistance mechanisms: Understanding the molecular basis of resistance to this compound, such as mutations in the Nan or Iav subunits, is crucial for sustainable use of this insecticide.

-

Species selectivity: Further investigation into the structural and functional differences between insect and non-target organism TRPV channels will aid in the development of even more selective insecticides.

This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and other insect TRPV channel modulators. The detailed protocols and compiled data offer a practical resource for advancing our understanding of this important class of insecticides.

References

- 1. peptechbio.com [peptechbio.com]

- 2. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. TRP Channels in Insect Stretch Receptors as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of this compound on feeding behaviors of three rice planthoppers and a rice leafhopper using electrical penetration graphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TRPV channel nanchung and TRPA channel water witch form insecticide-activated complexes [agris.fao.org]

- 11. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]

- 19. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of a Protein Kinase C-dependent phosphorylation site involved in sensitization of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and structural analogues of Pymetrozine

An In-depth Technical Guide to the Chemical Synthesis and Structural Analogues of Pymetrozine

Executive Summary

This compound is a selective insecticide belonging to the pyridine azomethine chemical class, renowned for its unique mode of action against sap-sucking insects such as aphids, whiteflies, and planthoppers.[1][2][3][4] Unlike conventional neurotoxic insecticides, this compound acts as an antifeedant, causing a rapid and irreversible cessation of feeding behavior shortly after ingestion or contact.[5][6] This novel mechanism, which targets the chordotonal mechanoreceptors and transient receptor potential vanilloid (TRPV) channels in insects, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[1][7][8] This document provides a comprehensive technical overview of the physicochemical properties, chemical synthesis, and structural analogues of this compound, intended for researchers, chemists, and drug development professionals in the agrochemical industry.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid under standard conditions.[5][9] Its moderate water solubility and low volatility are key to its systemic transport within plants.[3][9] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (E)-4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one | [5] |

| CAS Number | 123312-89-0 | [10] |

| Molecular Formula | C₁₀H₁₁N₅O | [5][10] |

| Molecular Weight | 217.23 g/mol | [2][5] |

| Appearance | Colorless crystals / White to off-white granules | [2][5] |

| Melting Point | 217 °C | [3][5] |

| Density | 1.36 g/cm³ at 20 °C | [2][5] |

| Vapor Pressure | < 3 x 10⁻⁸ mm Hg at 25 °C | [5] |

| Water Solubility | 290 mg/L at 25 °C | [2] |

| LogP (Kow) | -0.18 | [5] |

| Stability | Stable in air; Hydrolysis DT₅₀ = 25 days (pH 5), 4.3 hr (pH 1) | [5] |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the formation of the core 4,5-dihydro-1,2,4-triazin-3(2H)-one ring and its subsequent condensation with 3-pyridinecarboxaldehyde.

Route 1: Condensation of Aminotriazinone with 3-Pyridinecarboxaldehyde

This is a widely cited method involving the direct condensation of 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one with 3-pyridinecarboxaldehyde (nicotinaldehyde). The reaction is typically acid-catalyzed and performed in an alcohol solvent.

Caption: Workflow for this compound Synthesis via Condensation.

Route 2: Multi-Step Synthesis via Carbohydrazide Intermediate

A novel and efficient pathway involves the initial formation of a carbohydrazide, which is then condensed and cyclized. This method avoids some of the harsher conditions of other routes.

Caption: Multi-step Synthesis of this compound via Cyclization.

Route 3: Efficient Four-Step Synthesis

A modern, environmentally friendlier four-step synthesis has been reported, starting from dimethyl carbonate and proceeding through a key carboxylate intermediate. This route boasts an acceptable overall yield of 53.2% on a large scale.[11]

Table 2: Reported Yields for this compound Synthesis

| Synthetic Route | Key Reactants | Reported Yield | Reference |

| Route 1 | Aminotriazinone, 3-Pyridinecarboxaldehyde | ~96% | [10] |

| Route 2 | Carbohydrazide, Monochloroacetone | ~96% | [12] |

| Route 3 | Dimethyl Carbonate | 53.2% (overall) | [11] |

Experimental Protocols

Protocol for Synthesis Route 1

-

Preparation: To a 5000 mL three-necked flask, add methanol (1000 mL), 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one (1700 g), and 98% concentrated sulfuric acid (15 g).[10]

-

Acidification: While stirring, add a saturated solution of hydrogen chloride in methanol (1100 g), maintaining the temperature below 40 °C over 2 hours.[10]

-

Heating: Heat the mixture to 65 °C and hold for 4 hours.[10]

-

Condensation: Adjust the pH to 8 using a suitable base. Add 3-pyridinecarboxaldehyde (1070 g) dropwise over 3 hours, maintaining the temperature at 65 °C.[10]

-

Reaction Completion: Maintain the reaction at 65 °C for 12 hours.[10]

-

Isolation: Cool the mixture to 0 to -5 °C to induce crystallization. Filter the solid, wash, and dry to obtain this compound. A yield of approximately 2080 g (96%) is reported.[10]

Protocol for Synthesis Route 2

-

Carbohydrazide Synthesis: In a 1000 mL flask, combine dimethyl carbonate (90.1 g, 1.0 mole), methanol (200 g), water (200 g), and 40% hydrazine hydrate (275.0 g, 2.2 moles). Heat and stir at 70-75 °C for 3 hours. Cool to 20-25 °C, filter, wash the filter cake with water, and dry to obtain carbohydrazide (yield ~98.5%).[13]

-

Condensation: In a 1000 mL flask, add methanol (200 g), water (100 g), and the carbohydrazide (45.0 g, 0.5 mole). Heat to 55-60 °C. Add a solution of 3-formylpyridine (53.0 g, 0.5 mole) in methanol (100 g) dropwise over 3 hours. Stir at 60-65 °C for 6 hours. Cool, filter, wash, and dry to obtain pyridin-3-ylmethylenecarbohydrazide (yield ~99.2%).[13]

-

Cyclization: To a 1000 mL flask, add methanol (200 g), water (100 g), potassium carbonate (34.5 g, 0.25 mole), and the product from the previous step (71.6 g, 0.4 mole). Heat to 45-50 °C. Add a solution of monochloroacetone (40.7 g, 0.44 mole) in methanol (50 g) dropwise over 3 hours. Stir at 50-55 °C for 5 hours. Cool to 20-25 °C, filter, wash, and dry to obtain this compound (yield ~96.2%).[12]

Structural Analogues of this compound

The development of structural analogues is crucial for enhancing insecticidal activity, broadening the pest spectrum, and overcoming resistance. Research into this compound analogues has shown that modifications to the pyridine ring and the imine carbon can yield compounds with significantly improved efficacy.

A series of novel analogues were synthesized containing both a methyl group on the imine carbon and a phenoxy group at the pyridine ring.[14] Contrary to previous assumptions that alkyl substitution on the imine carbon would be detrimental, these compounds exhibited enhanced aphicidal activity compared to the parent this compound.[14]

Table 3: Insecticidal Activity of this compound and Selected Analogues against Aphis craccivora

| Compound | Concentration (mg/kg) | Mortality (%) | Reference |

| This compound | 5 | 30 | [14] |

| This compound | 2.5 | 0 | [14] |

| Analogue IIIf | 5 | 80 | [14] |

| Analogue IIIf | 2.5 | 20 | [14] |

| Analogue IIIl | 5 | 80 | [14] |

| Analogue IIIl | 2.5 | 30 | [14] |

Additionally, the LC₅₀ of this compound against third instar nymphs of the brown planthopper, Nilaparvata lugens, has been estimated at 3.80 mg/L.[15]

Mode of Action & Signaling Pathway

This compound's unique mode of action sets it apart from many other insecticides. It is a selective inhibitor of insect feeding, classified by the Insecticide Resistance Action Committee (IRAC) in Group 9B.[1]

-

Target Site: this compound selectively targets the chordotonal mechanoreceptors, which are sensory organs crucial for hearing, balance, and proprioception in insects.[1][7]

-

Molecular Target: The specific molecular targets are the transient receptor potential vanilloid (TRPV) channels, which are ion channels composed of two key protein subunits: Nanchung (Nan) and Inactive (Iav).[1][16]

-

Mechanism: this compound binds to these TRPV channels, altering their activity and disrupting normal neuronal signaling.[1] This interference prevents the insect from inserting its stylet into plant tissue, leading to an immediate and permanent cessation of feeding.[5][6]

-

Result: The affected insect is no longer able to cause crop damage and ultimately dies from starvation.[6][7] This antifeedant mechanism is highly selective to sap-sucking pests and contributes to its favorable safety profile for many beneficial insects.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 50% WG Online | this compound 50% WG Manufacturer and Suppliers [scimplify.com]

- 3. China Pesticide Insecticide this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. peptechbio.com [peptechbio.com]

- 8. eppo.int [eppo.int]

- 9. Page loading... [guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN111943931A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. Additive effects on the improvement of insecticidal activity: Design, synthesis, and insecticidal activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synergistic and Additive Interactions of Zhongshengmycin to the Chemical Insecticide this compound for Controlling Nilaparvata lugens (Hemiptera: Delphacidae) [frontiersin.org]

- 16. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Maze: A Technical Guide to the Stereoselective Synthesis of Pymetrozine Derivatives

For Immediate Release

[City, State] – December 17, 2025 – The quest for novel insecticides with enhanced efficacy and improved safety profiles has led researchers to explore the complex world of stereochemistry. Pymetrozine, a key insecticide for controlling sucking pests, and its derivatives present significant stereoselective synthesis challenges. This technical guide provides an in-depth analysis of these challenges, offering a valuable resource for researchers, scientists, and drug development professionals in the agrochemical industry. The guide delves into the core difficulties of controlling stereochemistry in this compound analogues, outlines potential synthetic strategies, and provides detailed experimental considerations.

Introduction: The Stereochemical Imperative in this compound Derivatives

This compound, chemically (E)-4,5-dihydro-6-methyl-4-((pyridin-3-ylmethylene)amino)-1,2,4-triazin-3(2H)-one, possesses a critical C=N double bond, giving rise to E/Z isomerism. While the commercially available this compound is the E-isomer, the biological activity and metabolic fate of the Z-isomer remain less understood. Furthermore, the introduction of chiral centers into the 1,2,4-triazin-3-one core or the pyridine moiety of this compound derivatives opens up a vast chemical space for the development of new insecticidal agents with potentially improved target specificity and reduced off-target effects.

The primary stereoselective synthesis challenges associated with this compound derivatives can be categorized as:

-

Control of E/Z Isomerism: The formation of the azomethine (C=N) bond typically yields a mixture of E and Z isomers. Developing synthetic methods that selectively produce the desired isomer is a significant hurdle.

-

Introduction of Chirality: The creation of one or more stereocenters in the triazinone ring or its substituents in an enantiomerically or diastereomerically pure form requires sophisticated asymmetric synthesis techniques.

-

Stereochemical Stability: Ensuring the stereochemical integrity of the final products during synthesis, purification, and storage is crucial, as racemization or epimerization can lead to a loss of biological activity.

Signaling Pathway of this compound: Targeting TRPV Channels

This compound exerts its insecticidal effect by acting as a modulator of Transient Receptor Potential Vanilloid (TRPV) channels in insect neurons.[1][2] These channels are crucial for sensory signal transduction. The binding of this compound to TRPV channels disrupts their normal function, leading to a cessation of feeding and eventual starvation of the insect.[1][2][3] The precise binding mode and the influence of stereochemistry on this interaction are areas of active research.

Stereoselective Synthetic Strategies and Challenges

Asymmetric Synthesis of the Chiral 1,2,4-Triazin-3-one Core

A key challenge lies in the enantioselective synthesis of the 1,2,4-triazin-3-one scaffold. One promising approach involves the use of chiral starting materials, such as α-amino acids. Research has demonstrated that trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones can be synthesized from natural α-amino acids without racemization at the stereogenic centers.[4] This highlights the potential of using the chiral pool to construct enantiomerically pure triazinone cores.

Experimental Workflow for Asymmetric Synthesis of a Chiral Triazinone Core:

Table 1: Asymmetric Synthesis of Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones

| Entry | Chiral Amino Ester | Nitrile Imine Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |

| 1 | Methyl (S)-2-aminopropanoate | 2,2,2-Trifluoro-N-phenylacetohydrazonoyl chloride | 85 | >98:2 | >99 | [4] |

| 2 | Methyl (S)-2-amino-3-phenylpropanoate | 2,2,2-Trifluoro-N-phenylacetohydrazonoyl chloride | 92 | >98:2 | >99 | [4] |

| 3 | Methyl (R)-2-amino-3-methylbutanoate | 2,2,2-Trifluoro-N-(4-chlorophenyl)acetohydrazonoyl chloride | 88 | >98:2 | >99 | [4] |

Detailed Experimental Protocol: Synthesis of (S)-5-methyl-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one (Adapted from[4])

-

To a solution of methyl (S)-2-aminopropanoate (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous dichloromethane at 0 °C is slowly added a solution of 2,2,2-trifluoro-N-phenylacetohydrazonoyl chloride (1.1 equiv.) in anhydrous dichloromethane.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Control of E/Z Isomerism of the Azomethine Group

The condensation reaction between the 4-amino-1,2,4-triazin-3-one intermediate and 3-pyridinecarboxaldehyde is the final step in the synthesis of this compound. This reaction can lead to a mixture of E and Z isomers. The separation of these isomers can be challenging due to their similar physical properties. Therefore, developing stereoselective methods for the formation of the C=N bond is highly desirable.

Strategies to control the E/Z isomerism include:

-

Thermodynamic vs. Kinetic Control: Reaction conditions such as temperature, solvent, and the presence of catalysts can influence the ratio of E/Z isomers. Thermodynamic control favors the more stable isomer (typically the E-isomer for this compound), while kinetic control can potentially favor the less stable isomer.

-

Catalyst-Controlled Isomerization: The use of specific acid or base catalysts can promote the isomerization of the initially formed mixture to the desired isomer.

-

Photochemical Isomerization: In some cases, irradiation with light of a specific wavelength can be used to interconvert E and Z isomers.

Logical Relationship of Factors Influencing E/Z Isomerism:

Future Perspectives

The stereoselective synthesis of this compound derivatives remains a challenging yet rewarding field of research. Future efforts should focus on the development of novel chiral catalysts and asymmetric methodologies to efficiently control both central and axial chirality, as well as the E/Z geometry of the azomethine linkage. A deeper understanding of the structure-activity relationship of different stereoisomers will be crucial for the design of next-generation insecticides with superior performance and environmental profiles. The integration of computational modeling with experimental synthesis will undoubtedly accelerate the discovery and development of these promising agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

Pymetrozine's Impact on Insect Vector Competence for Plant Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pymetrozine, a pyridine azomethine insecticide, demonstrates significant potential in managing the spread of plant viruses by altering the feeding behavior of their insect vectors. This technical guide provides an in-depth analysis of this compound's mode of action and its quantifiable impact on the competence of various insect vectors to transmit plant viruses. By inhibiting the normal feeding processes of insects such as aphids, whiteflies, and planthoppers, this compound effectively reduces both the acquisition and inoculation of a range of plant viruses, including those transmitted in persistent, non-persistent, and semi-persistent manners. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological and experimental processes through diagrams.

Introduction

This compound is a selective insecticide that targets piercing-sucking pests, primarily belonging to the order Hemiptera.[1] Its unique mode of action, which involves the disruption of nerve signals related to feeding, leads to a rapid cessation of feeding activity upon exposure.[1][2] This antifeedant property not only results in the eventual starvation of the pest but also plays a crucial role in preventing the transmission of plant pathogens.[1][3] this compound is known to be systemic and translaminar, allowing for effective distribution within the plant.[4] This guide focuses on the specific effects of this compound on the ability of insect vectors to transmit plant viruses, a critical aspect of integrated pest management strategies in agriculture.

Mode of Action

This compound's primary mode of action is the inhibition of feeding behavior in target insects.[3] It selectively affects the chordotonal organs, which are sensory receptors involved in balance and coordination of feeding.[2] Upon ingestion or contact, this compound interferes with the insect's ability to insert its stylet into plant tissues and salivate, which are essential steps for both feeding and virus transmission.[1] This disruption leads to an almost immediate and irreversible cessation of feeding, ultimately causing the insect to die from starvation within a few days.[1][5] This non-neurotoxic mechanism of action makes it a valuable tool for managing insecticide resistance, as it does not exhibit cross-resistance with other major insecticide classes like neonicotinoids, organophosphates, or pyrethroids.[1]

dot

Caption: this compound's mechanism leading to feeding cessation and reduced virus transmission.

Quantitative Impact on Vector Competence

The application of this compound has been shown to significantly reduce the transmission of various plant viruses by their respective insect vectors. The following tables summarize the quantitative data from several key studies.

Table 1: Effect of this compound on Virus Acquisition

| Insect Vector | Plant Virus | This compound Concentration | Reduction in Acquisition Rate | Reference |

| Myzus persicae | Potato virus Y (PVY) | Not specified | Significant reduction | [5] |

| Myzus persicae | Cauliflower mosaic virus (CaMV) | 100 mg/L | Significant reduction | [6] |

| Sogatella furcifera | Southern rice black-streaked dwarf virus (SRBSDV) | LC10 and LC50 | Significant decrease | [7] |

| Diaphorina citri | Candidatus Liberibacter asiaticus (Las) | 52 and 104 µg/mL | 12% and 21% (not statistically significant) | [4][8] |

| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.291 and 0.582 g/L | 100% reduction (1 day post-treatment) | [9][10] |

Table 2: Effect of this compound on Virus Inoculation/Transmission

| Insect Vector | Plant Virus | This compound Concentration | Reduction in Transmission Rate | Reference |

| Myzus persicae | Potato leaf roll virus (PLRV) | Not specified | 97% reduction | [5] |

| Myzus persicae | Potato virus Y (PVY) | Not specified | No effect on already viruliferous aphids | [5] |

| Myzus persicae | Cauliflower mosaic virus (CaMV) | 100 mg/L | No effect on already viruliferous aphids | [6] |

| Sogatella furcifera | Southern rice black-streaked dwarf virus (SRBSDV) | LC10 and LC50 | Significant decrease | [7] |

| Diaphorina citri | Candidatus Liberibacter asiaticus (Las) | 52 and 104 µg/mL | 11% and 18% (not statistically significant) | [4][8] |

| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 90.2% reduction (4 days post-treatment) | [9] |

| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 60.0% reduction (7 days post-treatment) | [9] |

| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 22.0% reduction (11 days post-treatment) | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols used in studies assessing the impact of this compound on insect vector competence.

Insect Rearing and Virus Maintenance

-

Insect Colonies: Non-viruliferous insect colonies (e.g., Myzus persicae, Bemisia tabaci) are maintained on healthy host plants (e.g., tobacco, cotton) in controlled environmental chambers (e.g., 25°C, 16:8 h L:D photoperiod).

-

Virus Source Plants: Host plants are mechanically inoculated with the virus of interest (e.g., PVY, TYLCV) and maintained in separate growth chambers to prevent cross-contamination. The presence of the virus is typically confirmed using molecular techniques such as PCR or ELISA.

This compound Application

-

Foliar Spray: this compound formulations (e.g., Fulfill™ 50 WG) are diluted to the desired concentrations in distilled water.[9] Plants are sprayed until runoff using a hand-held sprayer. Control plants are sprayed with water only.

-

Soil Drench: A specified amount of this compound solution is applied to the soil of potted plants.[11] This method allows for systemic uptake of the insecticide.

Virus Transmission Assays

A common experimental workflow for assessing virus transmission is as follows:

dot

Caption: A generalized workflow for conducting virus transmission experiments.

-

Acquisition Access Period (AAP): A defined number of non-viruliferous insects are placed on a virus-infected source plant for a specific duration to allow for virus acquisition.[10]

-

Inoculation Access Period (IAP): The now potentially viruliferous insects are transferred to healthy recipient plants for a set period to allow for virus inoculation.[10]

-

Assessment: After the IAP, the insects are removed, and the recipient plants are maintained for a period to observe symptom development. The presence of the virus is then confirmed using appropriate diagnostic methods.

Electrical Penetration Graph (EPG)

EPG is a technique used to monitor the feeding behavior of piercing-sucking insects in real-time. It provides detailed information on the different phases of stylet penetration and feeding.

-

Methodology: An insect is connected to a thin gold wire with conductive silver paint. The insect is then placed on a plant that is part of an electrical circuit. The voltage fluctuations that occur as the insect probes the plant tissue are recorded and correlated with specific feeding activities (e.g., pathway phase, phloem salivation, phloem ingestion).

-

This compound's Effect on EPG Waveforms: Studies have shown that this compound treatment significantly alters the EPG waveforms of insects. For instance, in Sogatella furcifera, this compound treatment led to elongated durations of non-probing (NP), penetration initiation (N1), and extracellular activity (N3), while shortening the durations of salivation (N2) and phloem-related activities (N4-a and N4-b).[7]

dot

Caption: A simplified diagram of an Electrical Penetration Graph (EPG) setup.

Logical Relationships and Signaling Pathways

This compound's effect on vector competence is a direct consequence of its impact on the insect's feeding behavior, which in turn is governed by specific neurological pathways.

dot

Caption: Logical flow from this compound application to reduced virus transmission.

While the precise biochemical signaling pathway is still under investigation, it is understood that this compound's interaction with the chordotonal organs disrupts the normal sensory feedback required for coordinated feeding. This disruption prevents the insect from successfully locating and ingesting phloem sap, the primary source of plant viruses.

Conclusion and Future Directions

This compound is a valuable tool for managing insect-vectored plant viruses due to its unique mode of action as a feeding inhibitor. The quantitative data clearly demonstrate its efficacy in reducing both the acquisition and inoculation of a variety of plant viruses by several key insect vectors. The detailed experimental protocols provided in this guide offer a foundation for future research in this area.

Further research should focus on:

-

Elucidating the precise molecular targets of this compound within the insect nervous system.

-

Investigating the sublethal effects of this compound on insect vector physiology and behavior over multiple generations.[12]

-

Evaluating the potential for resistance development to this compound in different vector populations and developing strategies to mitigate this risk.[13][14]

-

Optimizing the use of this compound in integrated pest management programs in combination with other control strategies.

By continuing to explore the multifaceted impacts of this compound, the scientific community can further enhance its application for sustainable crop protection.

References

- 1. What Is this compound? [allpesticides.com]

- 2. peptechbio.com [peptechbio.com]

- 3. This compound mode of action [cnagrochem.com]

- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sublethal concentrations of this compound reduce Sogatella furcifera transmission of Southern rice black-streaked dwarf virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Feeding Behavior and Virus-transmission Ability of Insect Vectors Exposed to Systemic Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of this compound on glassy-winged sharpshooter feeding behavior and rate of Xylella fastidiosa transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Resistance of Bemisia tabaci Mediterranean (Q-biotype) to this compound: resistance risk assessment, cross-resistance to six other insecticides and detoxification enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile and Safety of Pymetrozine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, primarily used to control sap-sucking insects like aphids and whiteflies.[1][2] Its unique mode of action, which involves the disruption of insect feeding behavior rather than direct neurotoxicity, distinguishes it from many other insecticides.[3][4][5] This document provides a comprehensive overview of the toxicological profile and safety assessment of this compound, intended for an audience of researchers and professionals in toxicology and drug development. It details its mechanism of action, toxicokinetics, and the full spectrum of its toxicological endpoints, including acute, subchronic, chronic, genetic, carcinogenic, reproductive, and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and pathways are visualized to facilitate a deeper understanding of its biological interactions.

Mechanism of Action

This compound's insecticidal activity stems from its novel and highly selective mode of action. It does not cause immediate paralysis or death but rapidly and irreversibly inhibits the feeding behavior of target insects.[3][4]

Primary Target: The primary site of action for this compound is the chordotonal organs, which are mechanoreceptors in insects responsible for sensing vibrations, gravity, and movement.[6][7][8]

Molecular Interaction: this compound acts as a modulator of Transient Receptor Potential Vanilloid (TRPV) channels within the sensory neurons of these chordotonal organs.[1][2] The binding of this compound to these ion channels disrupts normal neuronal signaling, leading to a loss of stimulus-related responses.[1][8] This interference with the sensory feedback required for stylet insertion and phloem feeding causes the insect to cease feeding, ultimately leading to starvation.[4]

Caption: Mechanism of action of this compound in insects.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in laboratory animals, primarily rats, have elucidated the toxicokinetic profile of this compound.

-

Absorption: this compound is rapidly and extensively absorbed following oral administration in rats, with >80% absorption at doses of 0.5 and 100 mg/kg body weight.[9] Peak blood concentrations are reached within 15 minutes to 4 hours.[9] Dermal absorption is minimal.[3]

-

Distribution: Once absorbed, this compound is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[9]

-

Metabolism: Absorbed this compound undergoes extensive metabolism.[9] The parent compound accounts for only about 10% of the excreted radiolabel.[9][10] Major metabolic pathways include oxidation of the triazine-methyl group and cleavage between the triazine and pyridine rings.[10]

-

Excretion: The elimination of this compound and its metabolites is rapid, primarily occurring via urine (50-75% within 24 hours).[9] At higher doses (100 mg/kg bw), there is evidence of saturation of elimination pathways.[9]

Toxicological Profile

A comprehensive battery of toxicological studies has been conducted to characterize the potential hazards of this compound to mammals.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[9][11] It is classified as Toxicity Category IV for oral and inhalation toxicity and Category III for dermal toxicity and primary eye irritation by the U.S. EPA.[11][12] It is not a skin irritant but is considered a weak skin sensitizer.[9][12]

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 5820 mg/kg bw | [1][9] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [1][9] |

| LC₅₀ | Rat | Inhalation (4h) | >1.8 mg/L air | [9] |

Table 1: Acute Toxicity of this compound.

Subchronic and Chronic Toxicity

Repeated-dose studies have identified the liver as a primary target organ in mice, rats, and dogs, with effects including increased weight, hepatocellular hypertrophy, and necrosis.[9] Other target organs at high doses include the spleen, thymus, kidneys, and thyroid.[13]

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 28-Day | Rat | 10 mg/kg/day | 100 mg/kg/day | Thymic atrophy, splenic hyperplasia | [9] |

| 90-Day | Dog | 3.1 mg/kg/day | - | Overall NOAEL for hematology, liver, thymus, testis effects | [9] |

| 1-Year | Dog | 3.1 mg/kg/day | - | Overall NOAEL for hematology, liver, thymus, testis effects | [9] |

| 2-Year | Rat | 3.7 mg/kg/day | 39 mg/kg/day | Altered organ weights, liver cell foci, thyroid hyperplasia | [9] |

| 78-Week | Mouse | 11 mg/kg/day | 243 mg/kg/day | Liver hypertrophy, splenic haemosiderosis | [9] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated-Dose Toxicity Studies.

Genotoxicity

This compound has been tested in a comprehensive range of in vitro (e.g., Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays. The consensus from regulatory reviews is that this compound is unlikely to be genotoxic.[9][14] However, some in vitro studies on human peripheral lymphocytes have suggested a potential for genotoxic and cytotoxic effects at certain concentrations, indicating a need for further investigation.[15][16]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in both rats and mice.

-

Mice: this compound increased the incidence of hepatocellular adenomas and carcinomas in both sexes at high doses (≥2000 ppm).[9]

-

Rats: An increased incidence of hepatocellular adenomas was observed in female rats at the highest dose tested (3000 ppm).[9]